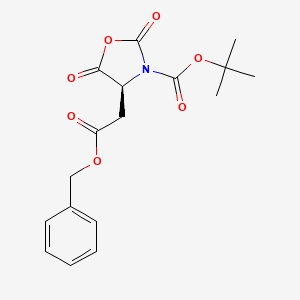

Boc-asp(obzl)-N-carboxyanhydride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Boc-asp(obzl)-N-carboxyanhydride, also known as N-α-t-Boc-L-aspartic acid β-benzyl ester, is a derivative of aspartic acid It is commonly used in peptide synthesis due to its ability to protect the amino group of aspartic acid, preventing unwanted side reactions during the synthesis process

准备方法

The synthesis of Boc-asp(obzl)-N-carboxyanhydride typically involves the following steps:

Esterification: Aspartic acid is first esterified with benzyl alcohol to form aspartic acid β-benzyl ester.

Protection: The amino group of the esterified aspartic acid is then protected using tert-butoxycarbonyl (Boc) anhydride, resulting in the formation of N-α-t.-Boc-L-aspartic acid β-benzyl ester.

Cyclization: The protected ester is then cyclized to form the N-carboxyanhydride derivative.

Industrial production methods for this compound involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

化学反应分析

Boc-asp(obzl)-N-carboxyanhydride undergoes various chemical reactions, including:

Substitution Reactions: The Boc group can be removed under acidic conditions, allowing for further functionalization of the amino group.

Hydrolysis: The ester bond can be hydrolyzed to yield aspartic acid derivatives.

Cyclization: The compound can undergo intramolecular cyclization to form cyclic peptides.

Common reagents used in these reactions include trifluoroacetic acid for Boc deprotection and water or aqueous acids for ester hydrolysis. Major products formed from these reactions include free aspartic acid, cyclic peptides, and various aspartic acid derivatives.

科学研究应用

Boc-asp(obzl)-N-carboxyanhydride has numerous applications in scientific research:

Chemistry: It is used as a building block in peptide synthesis, enabling the creation of complex peptides and proteins.

Biology: The compound is used to study protein-protein interactions and enzyme-substrate interactions.

Medicine: It is employed in the development of peptide-based drugs and therapeutic agents.

Industry: The compound is used in the production of synthetic peptides for various industrial applications, including biotechnology and pharmaceuticals.

作用机制

The primary mechanism of action of Boc-asp(obzl)-N-carboxyanhydride involves its role as a protecting group in peptide synthesis. By protecting the amino group of aspartic acid, it prevents unwanted side reactions, allowing for the selective formation of peptide bonds. The Boc group can be removed under acidic conditions, revealing the free amino group for further reactions.

相似化合物的比较

Boc-asp(obzl)-N-carboxyanhydride is unique due to its specific protecting group and ester functionalities. Similar compounds include:

Fmoc-Asp(OBzl)-OH: Uses a different protecting group (Fmoc) but serves a similar purpose in peptide synthesis.

Boc-Glu(OBzl)-OH: Similar structure but with glutamic acid instead of aspartic acid.

Boc-Asn(Xan)-OH: Uses a different amino acid (asparagine) and protecting group (Xan).

These compounds are used in similar applications but differ in their protecting groups and specific amino acid residues, offering different reactivity and selectivity in peptide synthesis.

生物活性

Boc-Asp(OBzl)-N-carboxyanhydride (Boc-Asp(OBzl)-NCA) is a derivative of aspartic acid that has garnered attention in biochemical and synthetic organic chemistry due to its unique properties and potential applications. This article explores its biological activity, synthesis methods, and implications in peptide chemistry, supported by relevant data tables and case studies.

- Chemical Name : this compound

- CAS Number : 159396-59-5

- Molecular Formula : C17H19NO7

- Molecular Weight : 353.34 g/mol

The compound features a tert-butyloxycarbonyl (Boc) protecting group on the amino group and a benzyl ester on the carboxyl group, enhancing its stability and reactivity in various chemical reactions.

Synthesis Methods

Boc-Asp(OBzl)-NCA can be synthesized through several methods, primarily involving the conversion of protected amino acids into N-carboxyanhydrides (NCAs). A notable method includes:

- Photo-On-Demand Synthesis : Recent studies have demonstrated the synthesis of Boc-Asp(OBzl)-NCA using photochemical reactions that avoid traditional phosgene methods, yielding up to 68% efficiency. The process involves the deblocking of the Boc group under specific conditions, which is facilitated by generated HCl during the reaction .

- Ring-Opening Polymerization (ROP) : The NCA can undergo ROP to form polypeptides. The mechanism typically involves a nucleophilic attack by an amine on the carbonyl carbon of the NCA, leading to chain growth. This method allows for the production of polypeptides with controlled molecular weights and narrow distributions .

Biological Activity

Boc-Asp(OBzl)-NCA exhibits significant biological activity, particularly in peptide synthesis and potential therapeutic applications:

- Peptide Coupling : Boc-Asp(OBzl)-NCA is utilized in solid-phase peptide synthesis (SPPS), where it serves as a building block for various peptides. Its reactivity allows for efficient coupling reactions, leading to high yields of desired peptide sequences .

- Enzymatic Reactions : The compound has been shown to participate in enzymatic reactions, such as carboxylation by vitamin K-dependent carboxylase. This enzyme catalyzes the conversion of aspartyl residues in peptides to beta-carboxyaspartyl residues, which is crucial for the biological activity of certain proteins .

Case Studies

- Antimicrobial Activity : In studies involving modified peptides synthesized from Boc-Asp(OBzl)-NCA, researchers observed potent antibacterial activity against both gram-positive and gram-negative bacteria. Minimum inhibitory concentrations (MICs) were reported in the range of 1-8 µM, indicating effectiveness even against antibiotic-resistant strains .

- Toxicity Assessments : The cytotoxicity of peptides derived from Boc-Asp(OBzl)-NCA was evaluated across various cell lines. Results indicated low toxicity at concentrations within the MIC range, suggesting potential for therapeutic applications without significant adverse effects on normal cells .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C17H19NO7 |

| CAS Number | 159396-59-5 |

| Melting Point | Not specified |

| Yield from Synthesis | Up to 68% |

| Minimum Inhibitory Concentration | 1-8 µM |

属性

IUPAC Name |

tert-butyl (4S)-2,5-dioxo-4-(2-oxo-2-phenylmethoxyethyl)-1,3-oxazolidine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO7/c1-17(2,3)25-16(22)18-12(14(20)24-15(18)21)9-13(19)23-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3/t12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJNIFFYBNHLKPT-LBPRGKRZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(C(=O)OC1=O)CC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1[C@H](C(=O)OC1=O)CC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。